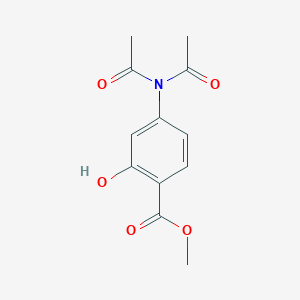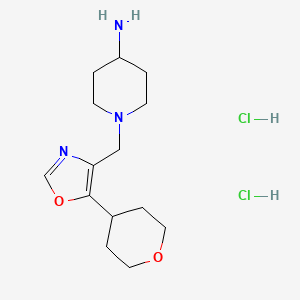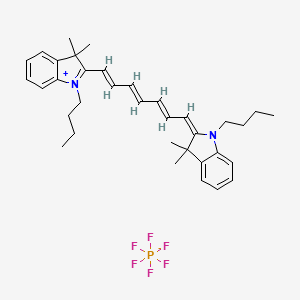
3-Methylpentane-D14
描述
3-Methylpentane-D14 is an organic compound belonging to the class of alkanes, specifically a branched-chain alkane. This compound is a colorless liquid with an odorless characteristic and is insoluble in water.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methylpentane-D14 can be synthesized through various methods, including the following:
Hydrogenation of Alkenes: The compound can be produced by the catalytic hydrogenation of 3-methyl-1-pentene or 3-methyl-2-pentene using a palladium or platinum catalyst under high pressure and temperature.
Alkylation of Alkanes: Another method involves the alkylation of pentane with methanol in the presence of an acid catalyst such as sulfuric acid or hydrofluoric acid.
Industrial Production Methods: In industrial settings, this compound is typically produced through the cracking of petroleum . This process involves breaking down larger hydrocarbon molecules into smaller ones, including branched alkanes like 3-methylpentane.
化学反应分析
3-Methylpentane-D14 undergoes several types of chemical reactions, including:
Oxidation: When oxidized, it forms ketones and aldehydes. Common reagents for oxidation include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can convert this compound into alcohols using reducing agents like lithium aluminium hydride (LiAlH4).
Substitution: Halogenation reactions can substitute hydrogen atoms with halogens (e.g., chlorine, bromine) using reagents like chlorine gas (Cl2) or bromine (Br2).
Major Products Formed:
Oxidation: 3-Methyl-2-pentanone and 3-Methylpentanal
Reduction: 3-Methylpentanol
Substitution: 3-Methylpentyl chloride, 3-Methylpentyl bromide
科学研究应用
3-Methylpentane-D14 has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography for calibration and as a solvent in organic synthesis.
Biology: The compound serves as a non-polar solvent in biological studies, particularly in the extraction of lipids and other non-polar substances from biological samples.
Medicine: It is utilized in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: this compound is employed as a specialty solvent in the production of paints, coatings, and adhesives.
作用机制
The mechanism by which 3-Methylpentane-D14 exerts its effects depends on its application. For instance, in organic synthesis, it acts as a non-polar solvent, facilitating reactions by dissolving reactants and intermediates. In biological studies, it helps in the extraction of lipids by disrupting cell membranes and solubilizing lipid molecules.
Molecular Targets and Pathways Involved:
Solvent Action: It interacts with non-polar molecules, aiding in their separation and purification.
Lipid Extraction: It targets cell membranes, causing them to break down and release lipids.
相似化合物的比较
3-Methylpentane-D14 is similar to other branched-chain alkanes such as 2-methylpentane, 2,3-dimethylbutane, and 2,2-dimethylbutane. it is unique in its structure and properties:
This compound stands out due to its higher boiling point and its specific applications in scientific research and industrial processes.
属性
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEOZHBOMNWTJB-YSWKHMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



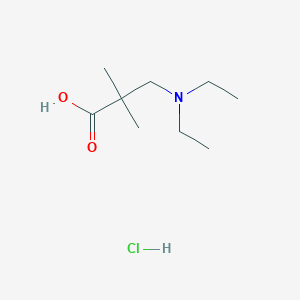
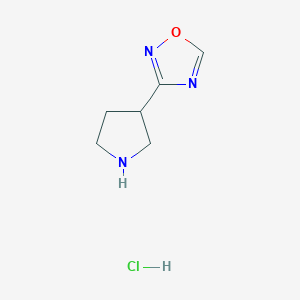
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride](/img/structure/B1436128.png)
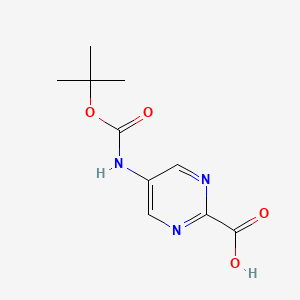
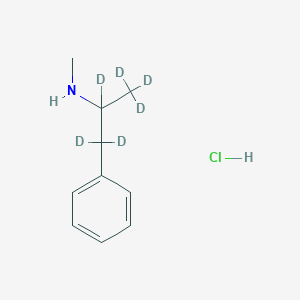

![(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B1436139.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)
